全乙基化β-环糊精

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Perethylated beta-cyclodextrin is a derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of glucose subunits linked by α-(1,4) glycosidic bonds. This derivative is modified by the introduction of ethyl groups to improve its chemical and physical properties for various applications.

Synthesis Analysis

The synthesis of perethylated beta-cyclodextrin involves the substitution of hydrogen atoms in the hydroxyl groups of beta-cyclodextrin with ethyl groups. This process enhances the solubility and stability of the molecule. Minmin Liang et al. (2004) demonstrated a method to coat perethylated beta-cyclodextrin onto fused-silica capillary using sol-gel technology, which simplified conventional preparation steps and improved thermal stability (Liang et al., 2004).

Molecular Structure Analysis

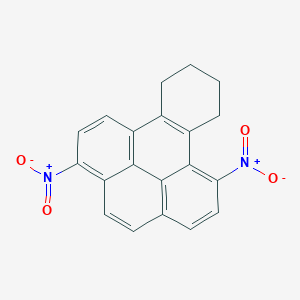

The molecular structure of perethylated beta-cyclodextrin shows significant distortion due to perethylation. The host molecule adopts a conformation different from those of permethylated and peracetylated forms. The perethylated derivative features two halves connected at kink sites, with hydrogen bonding stabilizing the structure (Caira & Cruickshank, 2009).

Chemical Reactions and Properties

Perethylated beta-cyclodextrin can form inclusion complexes with various substances, demonstrating its ability to encapsulate molecules within its structure. This inclusion ability is influenced by the size, shape, and hydrophobicity of the guest molecule, and is a key feature in its applications in catalysis and molecular recognition.

Physical Properties Analysis

The physical properties of perethylated beta-cyclodextrin, such as solubility and thermal stability, are significantly improved compared to its parent molecule. For instance, the sol-gel coated perethylated beta-cyclodextrin on capillary columns exhibited outstanding thermal stability up to 300 degrees Celsius and high efficiency in chromatographic separations (Liang et al., 2004).

科学研究应用

环糊精在药物递送和制药工业中的应用

环糊精,包括β-环糊精衍生物,以其与各种分子形成包合物的能力而闻名,显着影响药物的溶解度、稳定性和生物利用度。这些环状寡糖可以将客体分子包封在它们的疏水腔内,这使得它们在药物制剂中特别有价值。这种络合作用可以提高药物溶解速率和生物利用度,促进更有效的药物递送系统的开发。环糊精的多功能性延伸到各种制药应用,包括提高药物的口服生物利用度,作为药物制剂中的赋形剂,以及在鼻腔、眼科、透皮和直肠给药系统等不同的给药途径中潜在地减少药物刺激 (Carrier, Miller, & Ahmed, 2007); (Shimpi, Chauhan, & Shimpi, 2005)。

加强环境应用

除了制药外,环糊精还被探索用于环境应用,例如水和废水处理。它们与污染物形成主客体配合物的能力能够去除水中的有害物质,为环境保护和可持续发展做出贡献。基于环糊精的吸附剂,包括用环糊精-表氯醇聚合物合成的吸附剂,已显示出从水溶液中去除污染物的潜力,证明了该材料在环境修复中的多功能性和有效性 (Crini & Morcellet, 2002); (Crini, 2021)。

食品工业应用

在食品工业中,环糊精已被用作添加剂来提高食品的质量和保质期。它们与亲脂性营养素和风味成分形成包合物的能力可以提高食品的感官品质,证明了它们在制药领域之外的广泛用途 (Pereira et al., 2021)。

未来方向

Perethylated beta-cyclodextrin has been of great interest to scientists and researchers in both academia and industry for over a century . Its unique properties have led to its use in various applications, including the pharmaceutical industry, as well as the food, cosmetic, and biotechnology industries . Future research will likely continue to explore the potential applications of perethylated beta-cyclodextrin .

属性

IUPAC Name |

(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaethoxy-5,10,15,20,25,30,35-heptakis(ethoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C84H154O35/c1-22-85-43-50-57-64(92-29-8)71(99-36-15)78(106-50)114-58-51(44-86-23-2)108-80(73(101-38-17)65(58)93-30-9)116-60-53(46-88-25-4)110-82(75(103-40-19)67(60)95-32-11)118-62-55(48-90-27-6)112-84(77(105-42-21)69(62)97-34-13)119-63-56(49-91-28-7)111-83(76(104-41-20)70(63)98-35-14)117-61-54(47-89-26-5)109-81(74(102-39-18)68(61)96-33-12)115-59-52(45-87-24-3)107-79(113-57)72(100-37-16)66(59)94-31-10/h50-84H,22-49H2,1-21H3/t50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64+,65+,66+,67+,68+,69+,70+,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXDATQKMIKIRF-XEHVGNMASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1C2C(C(C(O1)OC3C(OC(C(C3OCC)OCC)OC4C(OC(C(C4OCC)OCC)OC5C(OC(C(C5OCC)OCC)OC6C(OC(C(C6OCC)OCC)OC7C(OC(C(C7OCC)OCC)OC8C(OC(O2)C(C8OCC)OCC)COCC)COCC)COCC)COCC)COCC)COCC)OCC)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OCC)OCC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OCC)OCC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OCC)OCC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OCC)OCC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7OCC)OCC)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8OCC)OCC)COCC)COCC)COCC)COCC)COCC)COCC)OCC)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C84H154O35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1724.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heptakis(2,3,6-tri-O-ethyl)-|A-cyclodextrin | |

CAS RN |

111689-01-1 |

Source

|

| Record name | Perethylated beta-cyclodextrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111689011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acid](/img/structure/B56103.png)

![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid](/img/structure/B56107.png)

![7-(Bromomethyl)thieno[2,3-c]pyridine](/img/structure/B56121.png)

![7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole](/img/structure/B56124.png)